An In-depth Technical Guide to N,N'-Bis(2-aminoethyl)-1,3-propanediamine (CAS: 4741-99-5)
An In-depth Technical Guide to N,N'-Bis(2-aminoethyl)-1,3-propanediamine (CAS: 4741-99-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Bis(2-aminoethyl)-1,3-propanediamine, with the CAS number 4741-99-5, is a versatile polyamine that has garnered significant interest in various scientific domains, particularly in biomedical research and drug development.[1] Its strong metal-chelating properties, especially for copper (II) ions, form the basis of its diverse applications, including the modulation of enzyme activity and the study of metal-dependent biological processes. This guide provides a comprehensive overview of its chemical properties, and detailed experimental protocols for its analysis and application in key research areas, and summarizes relevant quantitative data.
Physicochemical Properties
N,N'-Bis(2-aminoethyl)-1,3-propanediamine is a clear, colorless to almost colorless liquid with the molecular formula C7H20N4 and a molecular weight of 160.26 g/mol .[1][2][3] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 4741-99-5 | [2][3] |
| Molecular Formula | C7H20N4 | [2][3] |
| Molecular Weight | 160.26 g/mol | [2][3] |
| Appearance | Clear, colorless to almost colorless liquid | [1] |
| Boiling Point | 142-145 °C at 8 mmHg | |
| Density | 0.96 g/mL at 25 °C | |
| Refractive Index | n20/D 1.494 | |
| Synonyms | 1,4,8,11-Tetraazaundecane, 3,7-Diaza-1,9-nonanediamine |
Core Applications in Research and Drug Development
The primary utility of N,N'-Bis(2-aminoethyl)-1,3-propanediamine in a research context stems from its function as a potent chelating agent.[1] This property allows for the controlled removal or sequestration of metal ions, particularly copper, from biological systems, thereby enabling the study of their roles in various cellular processes. Key applications include its use as a tool to investigate copper-dependent enzymes and as a foundational structure for the synthesis of novel therapeutic agents.
Copper Chelation and Enzyme Inhibition
N,N'-Bis(2-aminoethyl)-1,3-propanediamine's high affinity for copper (II) ions makes it an effective tool for studying the role of copper in biological systems. By chelating copper, it can inhibit the activity of copper-dependent enzymes.
One such enzyme is cytochrome c oxidase , the terminal enzyme of the mitochondrial respiratory chain. Inhibition of this enzyme disrupts cellular respiration, a mechanism that can be exploited in certain therapeutic strategies.
Another area of interest is its influence on superoxide dismutase (SOD) , particularly the copper-zinc superoxide dismutase (SOD1). The regulation of SOD1 is critical in managing oxidative stress, and its dysfunction is implicated in neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).[4]
Synthesis of Novel Compounds
The amine groups of N,N'-Bis(2-aminoethyl)-1,3-propanediamine serve as reactive sites for the synthesis of more complex molecules, including Schiff bases and other derivatives. These derivatives have been explored for various applications, including the development of novel antimicrobial and anticancer agents.
Experimental Protocols
This section provides detailed methodologies for key experiments involving N,N'-Bis(2-aminoethyl)-1,3-propanediamine.
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol outlines a reverse-phase HPLC method for the analysis of N,N'-Bis(2-aminoethyl)-1,3-propanediamine.[5]
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Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.[5]
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Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 3 µL.[6]
Procedure:
-
Prepare the mobile phase by mixing the components in the desired ratio. Degas the mobile phase before use.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of N,N'-Bis(2-aminoethyl)-1,3-propanediamine of known concentration in the mobile phase.
-
Inject the standard solution and record the chromatogram to determine the retention time.
-
Prepare the sample solution and inject it into the HPLC system.
-
Quantify the amount of N,N'-Bis(2-aminoethyl)-1,3-propanediamine in the sample by comparing the peak area with that of the standard.
Cytochrome c Oxidase Inhibition Assay
This protocol is adapted for determining the inhibitory effect of N,N'-Bis(2-aminoethyl)-1,3-propanediamine on cytochrome c oxidase activity.
Materials:
-
Isolated mitochondria or purified cytochrome c oxidase
-
Reduced cytochrome c (50 µM)
-
Phosphate buffer (50 mM, pH 7.4)
-
N,N'-Bis(2-aminoethyl)-1,3-propanediamine stock solution
-
Microplate reader capable of reading absorbance at 550 nm
Procedure:
-
Prepare serial dilutions of N,N'-Bis(2-aminoethyl)-1,3-propanediamine in phosphate buffer.
-
In a 96-well plate, add the mitochondrial preparation or purified enzyme to each well.
-
Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for a specified time.
-
Initiate the reaction by adding reduced cytochrome c to each well.
-
Immediately measure the decrease in absorbance at 550 nm every 10 seconds for 5 minutes.[7] The oxidation of cytochrome c is indicated by a decline in the optical density.[7]
-
Calculate the rate of reaction (Vmax) from the maximum slope of the optical density plot.[7]
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Determine the IC50 value of N,N'-Bis(2-aminoethyl)-1,3-propanediamine by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of N,N'-Bis(2-aminoethyl)-1,3-propanediamine.
Logical Relationship in Cytochrome c Oxidase Inhibition
Caption: Mechanism of cytochrome c oxidase inhibition by N,N'-Bis(2-aminoethyl)-1,3-propanediamine.
References
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. 1,3-Propanediamine, N,N'-bis(2-aminoethyl)- [webbook.nist.gov]
- 4. Strategies for stabilizing superoxide dismutase (SOD1), the protein destabilized in the most common form of familial amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of 1,3-Propanediamine, N,N’-bis(2-aminoethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. HPLC Method for Analysis of N,N-Bis (2-hydroxy)-p-phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. Cytochrome c oxidase assay [protocols.io]
